

Cell-Based Assays for Ligritinib Target Engagement: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligritinib (AB801) is an orally bioavailable and selective inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family.[1][2] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, migration, and therapeutic resistance.[2][3] Overexpression of AXL is associated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[3][4]

These application notes provide detailed protocols for cell-based assays to quantify the target engagement of **Ligritinib** with AXL and to assess its impact on downstream signaling pathways. The described methods are essential for researchers characterizing the cellular mechanism of action of **Ligritinib** and similar AXL inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro and cell-based potency of **Ligritinib** (AB801) against its primary target, AXL.

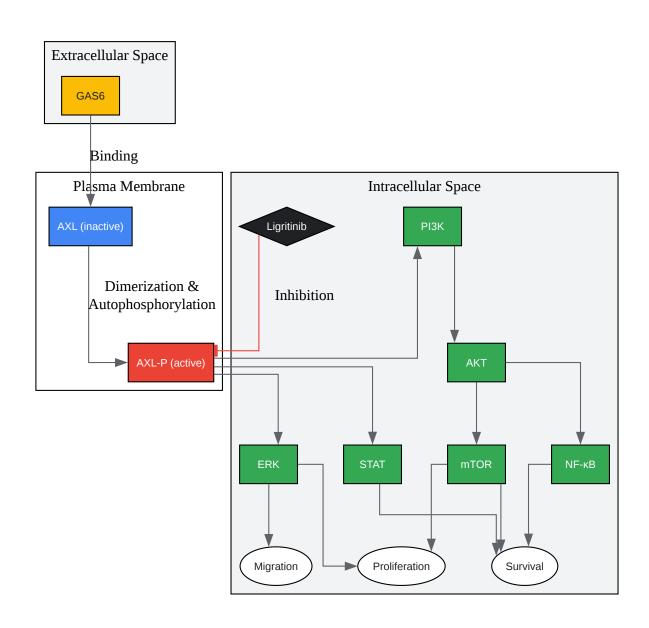


Assay Type	Parameter	Ligritinib (AB801)	Reference
Biochemical Assay	hAXL HTRF IC50 (700 μM ATP)	1.75 nM	[3]
AXL Ki	0.024 nM	[3]	
Cell-Based Assay	pAXL ELISA IC50 (100% serum)	68 nM	[3]
pAXL ELISA IC50 (serum-free media)	17 nM	[4]	

AXL Signaling Pathway

The binding of the ligand, growth arrest-specific protein 6 (GAS6), to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, proliferation, and migration.[5][6]





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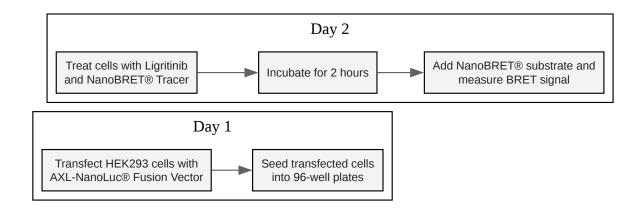
AXL signaling pathway and **Ligritinib**'s point of intervention.

Experimental Protocols NanoBRET™ Target Engagement Assay



This assay quantitatively measures the binding of **Ligritinib** to AXL in living cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7]

Experimental Workflow:



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Workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

- Cell Transfection:
 - Co-transfect HEK293 cells with the AXL-NanoLuc® Fusion Vector and a carrier DNA at a
 1:9 ratio using a suitable transfection reagent.
 - Plate the transfected cells in 96-well white-bottom cell culture plates and incubate overnight.
- Compound Treatment:
 - Prepare serial dilutions of Ligritinib in Opti-MEM I Reduced Serum Medium.
 - Add the NanoBRET® tracer to the **Ligritinib** dilutions.
 - Remove the media from the cells and add the Ligritinib/tracer mix.



· Signal Detection:

- Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.
- Add the substrate to each well.
- Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.

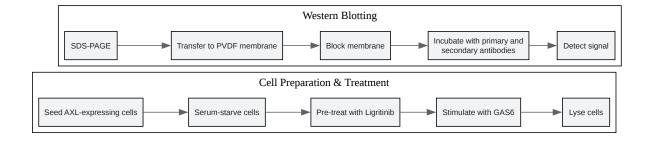
Data Analysis:

- Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
- Plot the BRET ratio against the **Ligritinib** concentration and fit the data to a fourparameter log-logistic curve to determine the IC50 value.

Western Blot for AXL Phosphorylation

This assay assesses the ability of **Ligritinib** to inhibit the autophosphorylation of AXL in response to ligand stimulation.[8][9]

Experimental Workflow:



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Workflow for Western Blot analysis of AXL phosphorylation.

Protocol:

- Cell Culture and Treatment:
 - Plate cells known to express AXL (e.g., NCI-H1299) and allow them to adhere.
 - Serum-starve the cells overnight.
 - Pre-treat the cells with varying concentrations of Ligritinib for 2 hours.
 - Stimulate the cells with recombinant human GAS6 (e.g., 100 ng/mL) for 10 minutes.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (20-30 μg) by SDS-PAGE on an 8% acrylamide gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
 - Incubate the membrane with a primary antibody against phospho-AXL (e.g., Tyr779)
 overnight at 4°C.[9]
 - As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total AXL.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-AXL signal to the total AXL signal.
 - Plot the normalized phospho-AXL signal against the Ligritinib concentration to determine the IC50.

Cell Proliferation Assay

This assay measures the effect of **Ligritinib** on the proliferation of cancer cells that are dependent on AXL signaling.

Protocol:

- · Cell Seeding:
 - Seed AXL-dependent cancer cells in a 96-well plate at an appropriate density.
- Compound Treatment:
 - Treat the cells with a serial dilution of **Ligritinib**. Include a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
- Viability Measurement:
 - Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability
 Assay, which quantifies ATP as an indicator of metabolically active cells.[10]
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.



 Plot the percent viability against the **Ligritinib** concentration and fit the data to a doseresponse curve to determine the GI50 (concentration for 50% growth inhibition).

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